D-beta-homoglutamic acid-HCl

Description

Contextualization within Non-Canonical Amino Acids and Beta-Amino Acid Research

D-beta-homoglutamic acid-HCl is classified as a non-canonical amino acid (ncAA). Unlike the 20 canonical amino acids that are directly encoded by the genetic code to build proteins, ncAAs are not. mdpi.comnih.gov The field of non-canonical amino acids is vast and includes several hundred naturally occurring and synthetically produced molecules. mdpi.commdpi.com These amino acids can have altered backbones, such as beta- or gamma-amino acids, or different stereochemistry, like D-amino acids. mdpi.comnih.gov

Beta-amino acids, a subgroup to which D-beta-homoglutamic acid belongs, are characterized by having their amino group attached to the beta-carbon, rather than the alpha-carbon as seen in canonical amino acids. mdpi.com This structural difference makes peptides and other molecules incorporating beta-amino acids, known as peptidomimetics, often resistant to degradation by proteases. mdpi.comnih.govnih.gov This resistance is a highly desirable trait in the development of therapeutic peptides and other bioactive compounds. nih.gov The study of beta-amino acids and their incorporation into peptides has led to the development of foldamers, which are oligomers that adopt predictable secondary structures similar to proteins. nih.gov

Historical Development and Emerging Trends in Homoglutamic Acid Studies

The study of aminoadipic acid, a related compound, has a history dating back to the mid-20th century, with initial reports in the 1940s. biocrates.com Early research focused on its role in lysine (B10760008) metabolism. biocrates.com More recently, with the advent of advanced analytical techniques like metabolomics, there has been a surge of interest in aminoadipic acid and its derivatives as potential biomarkers for various diseases, including type 2 diabetes and cardiovascular conditions. biocrates.comwjgnet.comfrontiersin.orgahajournals.org

Emerging trends in the broader field of non-canonical amino acids, including homoglutamic acid derivatives, are focused on their application in synthetic biology and drug discovery. nih.govfrontiersin.org Researchers are exploring the use of these compounds to create novel enzymes, antibody-drug conjugates, and constrained peptides with enhanced biological activity and stability. frontiersin.org The ability to incorporate ncAAs with unique side chains and backbones into proteins and peptides opens up new avenues for analyzing protein structure and function. frontiersin.org Furthermore, there is a growing interest in the synthesis of chiral beta-homoglutamic acid and its derivatives to explore their specific biological activities. researchgate.net

Structural Isomerism and Stereochemical Considerations of this compound

D-beta-homoglutamic acid is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: D-beta-homoglutamic acid and L-beta-homoglutamic acid. The "D" designation refers to the specific stereochemical configuration at the chiral center. This is a critical distinction from the "L" configuration that is predominantly found in natural proteins.

The position of the amino group on the beta-carbon introduces another layer of structural diversity. nih.gov Within beta-amino acids, the side chain can be located adjacent to the nitrogen (β³) or the carbonyl group (β²). nih.gov This positioning significantly influences the conformational preferences of peptides containing these residues. nih.gov The hydrochloride (HCl) salt form of D-beta-homoglutamic acid enhances its stability and solubility, making it easier to handle and use in experimental settings. chemimpex.com

Table 1: Structural and Chemical Properties of Homoglutamic Acid and its Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chirality |

| L-beta-Homoglutamic acid hydrochloride | 61884-74-0 | C6H12ClNO4 | 197.62 | L-enantiomer |

| This compound | 63492-85-3 | C6H12ClNO4 | 197.62 | D-enantiomer |

| (S)-3-Aminoadipic acid hydrochloride | 61884-74-0 | C6H11NO4·HCl | 197.62 | S-enantiomer |

| d-beta-Homoglutamine | 1263046-59-8 | C6H12N2O3 | 160.17 | D-enantiomer |

Data sourced from multiple chemical suppliers and databases. chemimpex.comsigmaaldrich.comguidechem.comsigmaaldrich.comechobiosystems.comnih.gov

Foundational Significance in Biochemical and Molecular Biology Applications

The unique structural features of this compound make it a valuable tool in various biochemical and molecular biology applications. Its incorporation into peptides can significantly alter their structure and function. This is particularly useful in the study of protein-protein interactions and in the design of enzyme inhibitors. mdpi.com

In drug development, the use of non-canonical amino acids like D-beta-homoglutamic acid can lead to the creation of peptide-based therapeutics with improved stability and bioavailability. chemimpex.com Its structural similarity to neurotransmitters like glutamate (B1630785) has also led to its use in neuroscience research to investigate neural signaling pathways. chemimpex.comchemimpex.com Furthermore, derivatives of homoglutamic acid are utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules, which is crucial for developing advanced diagnostic tools and drug delivery systems. chemimpex.comchemimpex.com

Table 2: Research Applications of Homoglutamic Acid Derivatives

| Application Area | Specific Use | Research Focus |

| Peptide Synthesis | Building block for synthetic peptides. chemimpex.comchemimpex.com | Creating peptides with enhanced stability and novel secondary structures. nih.govchemimpex.comchemimpex.com |

| Drug Development | Design of bioactive compounds and peptide-based therapeutics. chemimpex.comchemimpex.com | Developing drugs with improved efficacy, particularly for neurological disorders. chemimpex.comchemimpex.com |

| Biochemical Research | Studying amino acid metabolism and enzyme kinetics. mdpi.comchemimpex.com | Gaining insights into metabolic pathways and identifying potential therapeutic targets. chemimpex.com |

| Neuroscience | Investigating neurotransmitter systems. chemimpex.comchemimpex.com | Understanding the role of glutamate-like molecules in synaptic transmission. chemimpex.com |

| Material Science | Incorporation into novel polymers. chemimpex.comchemimpex.com | Developing new materials for applications such as drug delivery and coatings. chemimpex.com |

Information compiled from various research articles and chemical data sheets. mdpi.comnih.govchemimpex.comchemimpex.comchemimpex.com

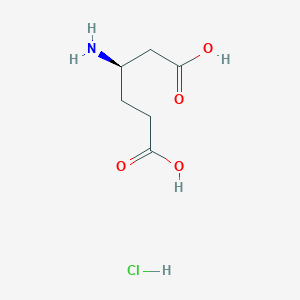

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-aminohexanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUKSNPNAOIQKU-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of D Beta Homoglutamic Acid Hcl

Asymmetric Synthesis Approaches for Beta-Homoglutamic Acid Derivatives

The controlled, stereoselective synthesis of β-amino acids is a fundamental challenge in organic chemistry. Several powerful methods have been developed to construct the core structure of β-homoglutamic acid and its derivatives with high enantiopurity.

Proline-Catalyzed Mannich Reactions for Core Structure Construction

The Mannich reaction, a three-component condensation, is a cornerstone for the synthesis of β-amino carbonyl compounds. numberanalytics.com The use of the chiral organocatalyst L-proline has revolutionized this transformation, enabling highly enantioselective and diastereoselective outcomes. numberanalytics.comlibretexts.org This approach is particularly valuable for constructing the backbone of β-amino acid derivatives. libretexts.org

In a typical proline-catalyzed Mannich reaction, an aldehyde, an amine, and a ketone or another aldehyde react to form a β-amino carbonyl compound. numberanalytics.com The mechanism involves the formation of an enamine from proline and one of the carbonyl components, which then attacks the imine generated in situ from the other aldehyde and the amine. libretexts.org The stereochemistry of the final product is directed by the chiral environment provided by the proline catalyst. libretexts.org This methodology has been successfully applied to the synthesis of a variety of functionalized α-amino and β-amino acid derivatives. libretexts.orgnih.gov

A notable application of this reaction is the highly stereoselective synthesis of a syn-substituted beta-phenyl homoserine derivative through the asymmetric direct Mannich reaction between a glyoxalate-derived imine and phenyl acetaldehyde, catalyzed by L-proline. nih.gov This adduct can then be further elaborated into functionalized beta-phenyl aspartic acid derivatives. nih.gov

Table 1: Key Features of Proline-Catalyzed Mannich Reactions

| Feature | Description |

| Catalyst | L-proline (or its derivatives) |

| Reactants | Aldehyde, Amine, Ketone/Aldehyde |

| Product | β-Amino carbonyl compound |

| Key Intermediate | Enamine |

| Stereocontrol | High enantioselectivity and diastereoselectivity |

Dehydrogenative Tailoring Strategies for Non-Canonical Amino Acid Scaffolds

A more recent and innovative approach to synthesizing diverse non-canonical amino acids involves the selective modification of the side-chains of existing amino acids. nih.govnih.gov Dehydrogenative tailoring is a powerful strategy that introduces unsaturation into the amino acid side chain, providing a versatile handle for further functionalization. nih.govnih.gov

This method often utilizes a selective catalytic acceptorless dehydrogenation process, which can be driven by photochemical irradiation. nih.govnih.gov This process converts aliphatic amino acids into terminal alkene intermediates. nih.govnih.gov These alkenes can then undergo a variety of downstream modifications, enabling the rapid synthesis of a wide array of new amino acid building blocks. nih.govnih.gov This strategy holds promise for the late-stage modification of more complex oligopeptides. nih.govnih.gov

While highly selective and general approaches for transforming unactivated C-H bonds in aliphatic amino acids are still developing, this dehydrogenative method represents a significant advancement. nih.govnih.gov It provides a pathway to structurally diverse analogues that are otherwise difficult to access. nih.govnih.gov

Enantioselective Aminomethylation Protocols

Enantioselective aminomethylation provides a direct route to β2-amino acids. A notable protocol involves the catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals. acs.org This method utilizes a confined imidodiphosphorimidate (IDPi) catalyst to react diverse bis-silyl ketene acetals with a silylated aminomethyl ether. acs.org Subsequent hydrolytic workup yields free β2-amino acids in high yields, purity, and enantioselectivity. acs.org

This approach is applicable to both aromatic and aliphatic β2-amino acids. acs.org Mechanistic studies suggest the reaction proceeds via silylium-based asymmetric counteranion-directed catalysis (Si-ACDC). acs.org The scalability of this method has been demonstrated, with successful gram-scale synthesis and efficient catalyst recovery. acs.org

Advanced Strategies for Incorporating D-beta-Homoglutamic Acid-HCl into Oligomers

Once the this compound building block is synthesized, the next challenge is its incorporation into larger oligomeric structures, such as peptides. Both solid-phase and solution-phase synthesis techniques have been adapted for this purpose.

Solid-Phase Peptide Synthesis (SPPS) Techniques Utilizing this compound Building Blocks

Solid-phase peptide synthesis (SPPS) is a widely used method for the stepwise assembly of amino acids into a peptide chain on a solid support. bachem.com This technique simplifies the purification process as the growing peptide remains attached to the resin, allowing for easy removal of excess reagents and byproducts. bachem.com The general SPPS cycle involves the deprotection of the Nα-protecting group, washing, coupling of the next protected amino acid, and further washing. bachem.com

The incorporation of non-canonical amino acids like this compound into peptides using SPPS is a well-established practice. pacific.edu The process is similar to the incorporation of standard proteinogenic amino acids, where the protected D-beta-homoglutamic acid derivative is coupled to the growing peptide chain on the resin. pacific.edu Different protecting group strategies, such as Fmoc/t-Bu or Boc/benzyl, can be employed depending on the specific requirements of the synthesis. wikipedia.org

The use of specific linkers attached to the solid support can also influence the C-terminal modification of the final peptide. beilstein-journals.org Following the complete assembly of the peptide chain, the peptide is cleaved from the resin, typically using strong acids like trifluoroacetic acid (TFA). pacific.edu

Table 2: General Steps in Solid-Phase Peptide Synthesis (SPPS)

| Step | Description |

| 1. Resin Functionalization | The first amino acid is attached to a solid support (resin). |

| 2. Deprotection | The N-terminal protecting group of the attached amino acid is removed. |

| 3. Coupling | The next protected amino acid is activated and coupled to the deprotected N-terminus. |

| 4. Washing | Excess reagents and byproducts are washed away. |

| 5. Repeat | Steps 2-4 are repeated until the desired peptide sequence is assembled. |

| 6. Cleavage | The completed peptide is cleaved from the resin. |

| 7. Purification | The crude peptide is purified. |

Solution-Phase Synthetic Routes for Complex Architectures

While SPPS is highly efficient for the synthesis of linear peptides, solution-phase synthesis remains a valuable technique, particularly for large-scale production and the synthesis of complex, non-linear peptide architectures. wikipedia.orglibretexts.org In solution-phase synthesis, the coupling reactions occur in a homogeneous solution, and the intermediate products are isolated and purified after each step. beilstein-journals.org

This method requires careful selection of protecting groups for the N-terminus, C-terminus, and any reactive side chains to ensure specific peptide bond formation. libretexts.org Common N-terminal protecting groups include Boc and Fmoc, while carboxyl groups are often protected as esters. libretexts.org Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate the formation of the peptide bond. libretexts.org

Solution-phase synthesis offers flexibility in the design of complex structures and can be advantageous for peptides that are difficult to synthesize on a solid support. libretexts.org Recent advancements in micro-flow technology have also been applied to solution-phase peptide synthesis, allowing for precise control over reaction conditions and improved efficiency. nii.ac.jp

Derivatization and Protecting Group Chemistry for this compound

The chemical manipulation of D-beta-homoglutamic acid is fundamental for its incorporation into larger molecules like peptides or for the development of novel bioactive compounds. chemimpex.com This requires the strategic use of protecting groups to mask reactive functional groups—specifically the amino and carboxylic acid moieties—to prevent unwanted side reactions during synthesis.

N-Terminal and Carboxyl Protecting Groups (e.g., Boc, Fmoc)

The protection of the α-amino group is a critical first step in the synthetic utility of D-beta-homoglutamic acid. The two most ubiquitously employed N-terminal protecting groups in modern peptide synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. organic-chemistry.org Both are commercially available for homoglutamic acid derivatives. google.comronaschemical-cn.comiris-biotech.devwr.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. organic-chemistry.org It is characterized by its stability to most nucleophiles and bases, making it compatible with a range of reaction conditions. organic-chemistry.org However, the Boc group is labile to strong acids, such as trifluoroacetic acid (TFA), which facilitates its removal. organic-chemistry.orgiris-biotech.de This acid-lability is a cornerstone of the Boc/Bn (benzyl) protection strategy in peptide synthesis. biosynth.com

The Fmoc group , on the other hand, is base-labile, typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.denih.gov This property makes it orthogonal to acid-labile protecting groups. organic-chemistry.orgorganic-chemistry.org Fmoc-protected amino acids are crucial for solid-phase peptide synthesis (SPPS), where the mild deprotection conditions preserve the acid-sensitive linkage to the resin and other protecting groups. biosynth.comchemimpex.com

Protection of the two carboxyl groups—the α-carboxyl and the side-chain γ-carboxyl—is equally important. This is often achieved by esterification. Common protecting groups for the carboxylic acid functionalities include:

tert-Butyl (tBu) esters : These are formed by esterification with a tert-butyl source and are cleaved under acidic conditions, similar to the Boc group. chemimpex.comlibretexts.org This makes the tBu group a compatible choice for the side chain in a Boc-based synthesis strategy.

Benzyl (Bn) esters : These are stable to a wide range of conditions but can be removed by hydrogenolysis. libretexts.orggcwgandhinagar.com

Methyl or Ethyl esters : These can be removed by saponification (hydrolysis with a base), though this method must be used with caution to avoid racemization. libretexts.orgresearchgate.net

Table 1: Comparison of Common Protecting Groups for D-beta-Homoglutamic Acid

| Protecting Group | Functional Group Protected | Introduction Reagent (Example) | Cleavage Conditions | Orthogonality Example |

| Boc | α-Amino | Di-tert-butyl dicarbonate ((Boc)₂O) organic-chemistry.org | Strong acid (e.g., TFA) iris-biotech.de | Orthogonal to base-labile Fmoc group. organic-chemistry.org |

| Fmoc | α-Amino | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF iris-biotech.denih.gov | Orthogonal to acid-labile Boc and tBu groups. iris-biotech.de |

| tBu Ester | Carboxyl (Side-chain) | Isobutylene or t-butyl alcohol | Strong acid (e.g., TFA) iris-biotech.dechemimpex.com | Used with Fmoc N-protection for orthogonal strategy. iris-biotech.de |

| Benzyl Ester | Carboxyl (Side-chain) | Benzyl alcohol | Catalytic Hydrogenolysis libretexts.orggcwgandhinagar.com | Orthogonal to acid-labile Boc and base-labile Fmoc. |

Reaction Mechanism Studies in Homoglutamic Acid Synthesis

The synthesis of the homoglutamic acid backbone itself can be achieved through several routes, each with a distinct reaction mechanism. Understanding these mechanisms is key to optimizing reaction conditions and controlling stereochemistry.

One of the classic methods for the one-carbon homologation of an amino acid, which can be applied to create a β-amino acid from an α-amino acid, is the Arndt-Eistert synthesis . organic-chemistry.org The key mechanistic step of this sequence is the Wolff rearrangement . The process begins with an N-protected α-amino acid (like aspartic acid) being converted to an acid chloride. Reaction with diazomethane (B1218177) forms an α-diazoketone. organic-chemistry.org This diazoketone, upon treatment with a catalyst (often a silver salt), or via thermal or photochemical conditions, undergoes the Wolff rearrangement. In this step, a molecule of nitrogen is lost, and the alkyl group migrates to form a ketene intermediate. researchgate.netorganic-chemistry.org This highly reactive ketene is then trapped by a nucleophile. If water is the nucleophile, a β-amino acid is formed; if an alcohol is used, the corresponding ester is generated. researchgate.netorganic-chemistry.org

Another relevant approach is the Strecker synthesis , which can be used to produce α-amino acids and their analogs. An intramolecular version of this reaction has been employed to create cyclic derivatives related to homoglutamic acid. researchgate.net The mechanism involves the addition of cyanide to an imine (or a chiral ketimine), forming an α-amino nitrile. Subsequent hydrolysis of the nitrile group yields the desired amino acid. researchgate.net The stereoselectivity of the cyanide addition is a critical factor in determining the final product's configuration. researchgate.net

More contemporary methods include enzymatic and asymmetric catalytic approaches. For instance, the reductive amination of 2-ketoadipic acid using an engineered phenylalanine dehydrogenase has been reported for the production of homoglutamic acid. semanticscholar.org In this biocatalytic mechanism, the enzyme facilitates the stereoselective addition of an amino group from an ammonia (B1221849) source to the ketone, with a cofactor like NADH providing the reducing equivalents. semanticscholar.org Additionally, intramolecular Michael additions have been shown to be a key step in stereoselectively forming cyclic chimeras of oxoproline and homoglutamic acid. sciforum.net

Table 2: Key Reaction Mechanisms in Homoglutamic Acid Synthesis

| Synthesis Method | Key Mechanistic Step | Intermediate(s) | Description |

| Arndt-Eistert Synthesis | Wolff Rearrangement | α-Diazoketone, Ketene | An N-protected α-amino acid is converted to a diazoketone, which rearranges to a ketene. Trapping the ketene with a nucleophile yields the homologated β-amino acid. researchgate.netorganic-chemistry.org |

| Strecker Synthesis | Nucleophilic addition of cyanide | Imine, α-Amino nitrile | Cyanide adds to an imine to form an α-amino nitrile, which is then hydrolyzed to the amino acid. Stereocontrol is crucial. researchgate.net |

| Enzymatic Synthesis | Reductive Amination | Imine/Schiff base | An engineered enzyme catalyzes the stereoselective formation of a C-N bond and subsequent reduction to yield the amino acid. semanticscholar.org |

| Michael Addition | 1,4-Conjugate Addition | Enolate | A base-promoted intramolecular conjugate addition of an enolate to an α,β-unsaturated system to form a cyclic structure. sciforum.net |

Chromatographic Techniques for Purity, Separation, and Quantification

Chromatography is a fundamental tool for the separation and analysis of amino acids. researchgate.net The choice of technique depends on the specific analytical goal, whether it is for preparative purification or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are powerful techniques for the analysis of amino acids, including this compound. galedo-bio.comcifri.res.in These methods offer high resolution and sensitivity. For amino acids, which often lack a strong UV chromophore, derivatization is a common strategy to enhance detection. nih.gov Reagents such as N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2) can be used to create diastereomers that are separable on a reversed-phase column, allowing for quantification at low picomole levels. nih.gov

Method parameters in HPLC can be meticulously controlled to achieve optimal separation. A typical setup might involve a C18 reversed-phase column and a gradient elution program. cifri.res.innih.gov For instance, a gradient of trifluoroacetic acid (TFA) in water and acetonitrile (B52724) can effectively separate derivatized amino acids. nih.gov The detection is often performed using a UV or fluorescence detector. cifri.res.innih.gov UHPLC, by utilizing smaller particle size columns, offers even faster analysis times and higher resolution compared to traditional HPLC.

| Parameter | Typical Condition | Source |

| Column | C18 Reversed-Phase | cifri.res.in |

| Mobile Phase A | 0.11% TFA in water | nih.gov |

| Mobile Phase B | 0.11% TFA in acetonitrile | nih.gov |

| Detection | UV at 340 nm (after derivatization) | nih.gov |

Ion Exchange Chromatography (IEC)

Ion-exchange chromatography is a classic and highly effective method for the separation of amino acids based on their net charge. europa.eu193.16.218 This technique is particularly well-suited for the analysis of complex mixtures of amino acids found in biological fluids or protein hydrolysates. 193.16.218 In IEC, a stationary phase with charged functional groups is used to retain analytes of the opposite charge. Elution is then achieved by changing the pH or ionic strength of the mobile phase. 193.16.218

For amino acid analysis, a cation exchange column is commonly employed. europa.eu Post-column derivatization with reagents like ninhydrin (B49086) allows for the colorimetric detection of the separated amino acids. europa.eu193.16.218 The use of different buffer systems, such as sodium or lithium citrate (B86180) buffers, can be optimized to resolve a wide range of amino acids. europa.eu193.16.218

| Parameter | Typical Condition | Source |

| Column | Ion Exchange | europa.eu |

| Mobile Phase | Sodium or Lithium Citrate Buffers | europa.eu193.16.218 |

| Derivatization | Post-column with Ninhydrin | europa.eu193.16.218 |

| Detection | Photometric at 570 nm | europa.eu |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for amino acid analysis, although it requires the conversion of the non-volatile amino acids into volatile derivatives. researchgate.net This derivatization step is crucial for the successful separation of amino acids by GC. The choice of derivatizing agent is critical and can influence the sensitivity and resolution of the analysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field. researchgate.net For chiral molecules like D-beta-homoglutamic acid, CE can be a powerful tool for enantioselective analysis. nih.gov The use of chiral selectors, such as cyclodextrins, added to the background electrolyte enables the separation of enantiomers. nih.gov Derivatization with a fluorescent tag, like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), is often necessary to achieve high sensitivity with laser-induced fluorescence (LIF) detection. nih.gov

| Parameter | Typical Condition | Source |

| Separation Mode | Chiral Capillary Electrophoresis | nih.gov |

| Chiral Selector | β-cyclodextrin | nih.gov |

| Derivatization | NBD-F for LIF detection | nih.gov |

| Applied Voltage | +21 kV | nih.gov |

Mass Spectrometry-Based Characterization Methods

Mass spectrometry provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. When coupled with chromatographic separation, it becomes a highly specific and sensitive analytical tool.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry has revolutionized the analysis of a vast array of compounds, including amino acids. imtaktusa.comnih.gov LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. imtaktusa.com This technique allows for the analysis of amino acids without the need for derivatization, although derivatization can sometimes improve chromatographic performance. imtaktusa.com

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by subjecting selected ions to fragmentation, creating a unique fragmentation pattern that can be used for definitive identification and quantification. nih.govanaquant.com This is particularly useful for distinguishing between isobaric compounds, such as leucine (B10760876) and isoleucine, which have the same mass but different structures. anaquant.com The use of mixed-mode chromatography, combining reversed-phase and ion-exchange or HILIC properties, can further enhance the separation of a wide range of amino acids in a single run. nih.gov

| Parameter | Typical Condition | Source |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | imtaktusa.com |

| Analysis Mode | Selected Reaction Monitoring (SRM) | anaquant.com |

| Column | Mixed-Mode (e.g., CEX and HILIC) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | sciex.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | sciex.com |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for determining the molecular weight of non-volatile and thermally labile molecules like this compound. In a typical MALDI-TOF-MS analysis, the sample is co-crystallized with a matrix material that strongly absorbs laser energy. Upon irradiation by a pulsed laser, the matrix vaporizes and transfers charge to the analyte molecules, which are then accelerated in an electric field. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.

This technique provides high-accuracy molecular weight determination, which is essential for confirming the identity of the compound. For this compound, MALDI-TOF-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C6H12ClNO4, the monoisotopic mass of the free amino acid is 161.0688 g/mol , and the hydrochloride salt is 197.62 g/mol . The high resolution of MALDI-TOF-MS allows for the differentiation of the target compound from potential impurities with similar nominal masses.

| Parameter | Expected Value |

| Molecular Formula | C6H12ClNO4 |

| Monoisotopic Mass (Free Amino Acid) | 161.0688 Da |

| Molecular Weight (HCl Salt) | 197.62 g/mol |

| Expected Primary Ion (MALDI-TOF-MS) | [M+H]⁺ corresponding to the free amino acid |

Spectroscopic Analysis for Structural Elucidation and Stereochemical Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of protons to their respective positions in the molecule. Key expected signals would include those for the alpha-proton, beta-proton, and the methylene (B1212753) protons of the aliphatic chain. The coupling between adjacent protons provides valuable connectivity information.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. For this compound, distinct signals would be expected for the two carboxylic acid carbons, the alpha-carbon, the beta-carbon, and the other methylene carbons in the chain. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

| NMR Type | Expected Observations for this compound |

| ¹H NMR | Signals for α-H, β-H, and methylene protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for two carboxyl carbons, α-carbon, β-carbon, and other aliphatic carbons. |

The stereochemical purity of this compound is a critical parameter, and it is determined using chiroptical techniques such as Optical Rotatory Dispersion (ORD) and polarimetry. Since D-beta-homoglutamic acid is a chiral molecule, its enantiomers will rotate the plane of polarized light in opposite directions.

Polarimetry: This technique measures the optical rotation of a solution of the compound at a single wavelength (typically the sodium D-line at 589 nm). The specific rotation [α] is a characteristic property of a chiral compound and is dependent on the concentration, solvent, temperature, and wavelength of light used. By comparing the measured specific rotation of a sample to the known value for the pure D-enantiomer, the enantiomeric excess (ee) can be calculated. A high enantiomeric excess (often >95%) is desirable for many applications.

Optical Rotatory Dispersion (ORD): ORD provides more detailed stereochemical information by measuring the optical rotation as a function of wavelength. The resulting ORD curve can be used to confirm the absolute configuration of the chiral center and to detect the presence of any enantiomeric or diastereomeric impurities.

| Technique | Purpose | Key Parameter |

| Polarimetry | Determination of enantiomeric excess. | Specific Rotation [α] |

| Optical Rotatory Dispersion (ORD) | Confirmation of absolute configuration and detection of stereoisomeric impurities. | ORD Curve |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrations of its chemical bonds.

Key expected absorption bands include:

A broad band in the region of 2500–3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups and the N-H stretching of the ammonium (B1175870) group.

A strong absorption band around 1700–1730 cm⁻¹ due to the C=O stretching of the carboxylic acid groups.

Bands in the fingerprint region (below 1500 cm⁻¹) that are unique to the molecule and can be used for identification by comparison with a reference spectrum. The presence of a peak in the range of 2500–3000 cm⁻¹ can be indicative of an amine group.

| Functional Group | Expected FT-IR Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) & N-H (Ammonium) Stretch | 2500–3300 (broad) |

| C=O (Carboxylic Acid) Stretch | 1700–1730 |

| Amine Group | ~2500-3000 |

This compound itself does not possess a strong chromophore that absorbs significantly in the ultraviolet-visible (UV-Vis) region. However, UV-Vis spectrophotometry can be a valuable tool for its quantification following derivatization with a UV-active labeling agent. Reagents such as o-phthalaldehyde (B127526) (OPA) or ninhydrin react with the primary amine group of the amino acid to form colored or fluorescent products that can be readily detected and quantified by UV-Vis spectrophotometry. This approach is often employed in chromatographic methods for the analysis of amino acids.

| Analysis Type | Methodology | Application |

| Derivatized Compound Analysis | Reaction with a UV-active labeling agent (e.g., OPA, ninhydrin). | Quantification of D-beta-homoglutamic acid in solution. |

Thermal Analysis for Purity and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to assess the purity and thermal stability of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. For a pure crystalline solid, DSC would show a sharp endothermic peak at its melting point. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is useful for determining the thermal stability of the compound and for identifying the presence of volatile impurities or solvent residues. The TGA curve for this compound would show the temperature at which the compound begins to decompose.

| Technique | Information Obtained |

| Differential Scanning Calorimetry (DSC) | Melting point, purity assessment. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, presence of volatile impurities. |

Spectroscopic and Advanced Analytical Characterization of D Beta Homoglutamic Acid Hcl

Advanced Analytical Techniques

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govnih.gov It provides valuable information on the thermal properties of materials, including phase transitions such as melting and crystallization. nih.govresearchgate.net In the context of amino acid analysis, DSC is a powerful tool for determining thermal stability and assessing purity. The melting temperature (Tm), observed as an endothermic peak on a DSC thermogram, is a characteristic property of a crystalline solid. nih.gov The presence of impurities or degradation products, such as those formed during radiolysis, can lead to a depression and broadening of the melting peak.

Detailed research into the effects of high-energy radiation on non-proteinogenic amino acids has utilized DSC to characterize the resulting structural and chemical changes. In a study investigating the stability of various amino acids against gamma radiation, the L-enantiomer of beta-homoglutamic acid HCl was analyzed, providing insights that can be considered representative for the D-enantiomer due to their identical physical properties, barring differences arising from impurities.

The pristine, or non-irradiated, sample of L-beta-homoglutamic acid HCl exhibited a sharp melting transition with a peak at 192.3 °C. After being subjected to a significant radiation dose of 3.2 megarays (MGy) in a vacuum, the sample was re-analyzed. The DSC trace of the irradiated sample showed a notable shift in its thermal behavior. The melting point decreased to 181.5 °C, representing a melting point depression of 10.8 °C. This reduction is attributed to the formation of radiolysis byproducts, which act as impurities and disrupt the crystal lattice of the amino acid.

Table 1: DSC Melting Point Analysis of L-beta-Homoglutamic Acid-HCl Before and After Gamma Radiolysis

| Sample Condition | Melting Point (°C) | Melting Point Shift (°C) |

|---|---|---|

| Pristine (Pre-irradiation) | 192.3 | N/A |

| Irradiated (3.2 MGy) | 181.5 | -10.8 |

Data sourced from a study on non-proteinogenic amino acids, where the L-enantiomer was used.

Beyond tracking thermal transitions, DSC serves as a quantitative method to determine the extent of degradation following radiolysis. The principle lies in the comparison of the enthalpy of fusion (melting enthalpy, ΔH) of the sample before and after irradiation. The melting enthalpy is directly proportional to the amount of crystalline material present. Radiolysis induces the formation of degradation products, reducing the quantity of the original amino acid.

The percentage of the residual amino acid after radiolysis (Nc %) can be calculated using the ratio of the melting enthalpy of the irradiated sample (ΔHc) to that of the pristine sample (ΔH₀), as described by the equation:

Nc % = 100 * (ΔHc / ΔH₀)

This method allows for the quantification of the sample's stability against radiation. The macroscopic effects of radiolysis products are visualized in the DSC trace as a broadening of the melting transition and a decrease in both the onset and peak melting temperatures. While the specific enthalpy values for L-beta-homoglutamic acid HCl were not detailed in the available literature, the significant melting point depression strongly indicates a reduction in the sample's purity and quantity due to radiolytic decomposition. This analytical approach has been applied across a range of amino acids to assess their relative stability to high-energy radiation, a factor with implications for astrochemical studies. researchgate.net

Biochemical Roles and Mechanistic Investigations of D Beta Homoglutamic Acid Hcl

Elucidation of Roles in Amino Acid Metabolism and Specific Metabolic Pathways

D-beta-homoglutamic acid, a derivative of the common amino acid glutamic acid, is implicated in various metabolic pathways. While its precise roles are still under investigation, it is understood to be involved in amino acid metabolism. msdmanuals.com Like other amino acids, it can participate in transamination reactions, a key process in amino acid degradation where the amino group is transferred to an α-keto acid. wikipedia.org This process allows for the synthesis of new amino acids and the conversion of amino acids into intermediates for energy production. wikipedia.orgnih.gov

The metabolism of D-beta-homoglutamic acid is linked to the catabolism of lysine (B10760008), an essential amino acid. nih.govbevital.no Lysine is broken down into various intermediates, and D-beta-homoglutamic acid is structurally related to α-aminoadipic acid, a key metabolite in this pathway. nih.govbevital.nonih.gov The degradation of α-aminoadipic acid involves enzymes that are also likely to act on D-beta-homoglutamic acid, integrating it into central energy production pathways. nih.gov

Disorders in amino acid metabolism can lead to the accumulation of specific amino acids or their byproducts, highlighting the importance of understanding the metabolic fate of compounds like D-beta-homoglutamic acid. msdmanuals.comfrontiersin.org Research into the metabolic pathways of related compounds, such as 2-aminoadipic acid, has revealed its role in regulating glucose homeostasis and insulin (B600854) secretion, suggesting potential, though not yet confirmed, similar functions for D-beta-homoglutamic acid. nih.gov

Characterization as an Enzyme Substrate or Inhibitor in Enzymatic Reactions

D-beta-homoglutamic acid can act as both a substrate and an inhibitor for various enzymes involved in amino acid metabolism. Its structural similarity to other amino acids allows it to interact with the active sites of enzymes that typically bind these molecules.

As a Substrate:

Research has shown that D-amino acid dehydrogenases can utilize D-amino acids as substrates for the synthesis of other molecules. nih.gov For instance, D-aspartate oxidase has been shown to act on D-α-aminoadipic acid, a structurally similar compound, indicating that D-beta-homoglutamic acid could also be a substrate for such oxidases. uniprot.org Furthermore, enzymes like β-peptidyl aminopeptidases, which cleave N-terminal β-amino acid residues from peptides, can also catalyze the reverse reaction, using β-homoamino acid derivatives as substrates for peptide synthesis. ethz.chuniprot.org

As an Inhibitor:

The structural analogy of D-beta-homoglutamic acid to other amino acids also allows it to act as a competitive inhibitor for certain enzymes. For example, the L-isomer of the related compound α-aminoadipic acid has been shown to competitively inhibit glutamine synthetase and γ-glutamylcysteine synthetase. apexbt.com While the D-isomer was a weaker inhibitor, this demonstrates the potential for D-beta-homoglutamic acid to modulate the activity of key metabolic enzymes. apexbt.com Inhibition of such enzymes can have significant effects on cellular metabolism and signaling.

Table 1: Enzymatic Interactions of D-beta-Homoglutamic Acid and Related Compounds

| Enzyme | Interaction Type | Compound | Effect |

|---|---|---|---|

| D-Aspartate Oxidase | Substrate | D-α-Aminoadipic acid | Catalyzes oxidation |

| β-Peptidyl Aminopeptidase | Substrate | β-Homoamino acid derivatives | Peptide synthesis |

| Glutamine Synthetase | Inhibitor | L-α-Aminoadipic acid | Competitive inhibition |

| γ-Glutamylcysteine Synthetase | Inhibitor | L-α-Aminoadipic acid | Competitive inhibition |

Mechanisms of Participation in Glutathione (B108866) Biosynthesis and Cellular Redox Balance Regulation

Glutathione, a tripeptide synthesized from glutamate (B1630785), cysteine, and glycine, is a crucial antioxidant that plays a key role in maintaining cellular redox balance. guidechem.comgoogle.comnih.gov The biosynthesis of glutathione involves two enzymatic steps catalyzed by γ-glutamylcysteine ligase (GCL) and glutathione synthetase (GS). nih.gov

While direct evidence for the participation of D-beta-homoglutamic acid in glutathione biosynthesis is limited, its structural similarity to glutamate suggests a potential role. guidechem.com L-beta-homoglutamic acid hydrochloride, a related compound, is known to be involved in glutathione biosynthesis and is used to enhance glutathione levels. guidechem.com This suggests that D-beta-homoglutamic acid might also influence this pathway, potentially by acting as a substrate analog or inhibitor for the enzymes involved. apexbt.com

Investigations into the Molecular Basis of Neuroprotective and Anti-Inflammatory Effects

Recent studies have explored the potential neuroprotective and anti-inflammatory properties of D-beta-homoglutamic acid and its derivatives. guidechem.com The neuroprotective effects are thought to be mediated through various mechanisms, including the modulation of glutamate receptors and the reduction of excitotoxicity. acs.orgacs.org Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overactivation can lead to neuronal damage. wikipedia.orgvt.edu While some analogs of homoglutamic acid have shown no affinity for glutamate receptors, others are being investigated for their potential to mitigate glutamate-induced neurotoxicity. acs.org

The anti-inflammatory effects of related compounds have been demonstrated in various models. For instance, ginsenoside Rc has been shown to have anti-inflammatory effects in a mouse model of neuroinflammation induced by L-alpha-aminoadipic acid. mdpi.com Similarly, gallic acid and β-d-mannuronic acid have shown anti-inflammatory properties by modulating the expression of inflammatory cytokines. nih.govdovepress.com Aminoadipic acid has been shown to have pro-inflammatory effects by inducing ROS generation and activating the NLRP3 inflammasome. medchemexpress.com These findings suggest that D-beta-homoglutamic acid may also possess the ability to modulate inflammatory pathways, potentially by influencing cytokine production and immune cell responses. researchgate.netmdpi.com

Table 2: Investigated Effects of Related Compounds

| Compound | Investigated Effect | Model | Key Findings |

|---|---|---|---|

| Homoglutamic acid analogs | Neuroprotection | In vitro/In vivo stroke models | Some analogs show neuroprotective effects, while others have no affinity for glutamate receptors. acs.orgacs.org |

| Ginsenoside Rc | Anti-inflammatory | L-alpha-aminoadipic acid-induced neuroinflammation in mice | Reduced expression of pro-inflammatory cytokines. mdpi.com |

| Gallic acid | Anti-inflammatory | Atopic dermatitis-like skin inflammation model | Decreased inflammatory factors and increased anti-inflammatory cytokines. dovepress.com |

| β-d-mannuronic acid | Anti-inflammatory | Rheumatoid arthritis patients | Decreased pro-inflammatory gene expression and increased anti-inflammatory gene expression. nih.gov |

| Aminoadipic acid | Pro-inflammatory | Atherosclerosis research | Induces ROS generation and activates the NLRP3 inflammasome. medchemexpress.com |

Research on its Function as a Precursor in Neurotransmitter Synthesis Pathways

Neurotransmitters are essential chemical messengers in the nervous system, and many are synthesized from amino acids. wikipedia.orgnumberanalytics.com Glutamate itself is the most abundant excitatory neurotransmitter and also serves as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgvt.edu

Given that D-beta-homoglutamic acid is a derivative of glutamic acid, it is plausible that it could function as a precursor or a modulator in neurotransmitter synthesis pathways. wikipedia.orgguidechem.com The synthesis of neurotransmitters often involves a series of enzymatic reactions, such as decarboxylation and hydroxylation of amino acid precursors. numberanalytics.com While direct evidence for D-beta-homoglutamic acid serving as a direct precursor for a specific neurotransmitter is currently lacking, its structural similarity to glutamate suggests it could potentially interact with the enzymes involved in these pathways. For example, it could compete with glutamate for binding to glutamate decarboxylase, the enzyme that converts glutamate to GABA, thereby modulating GABAergic neurotransmission. wikipedia.orgvt.edu Further research is needed to elucidate the precise role of D-beta-homoglutamic acid in neurotransmitter synthesis.

Studies on the Modulation of Cellular Functions and Intracellular Signaling Pathways

The interaction of D-beta-homoglutamic acid with cellular machinery can modulate various cellular functions and intracellular signaling pathways. google.com Amino acids and their metabolites are increasingly recognized as signaling molecules that can influence key cellular processes. researchgate.netnih.gov

Studies on related metabolites have provided insights into how D-beta-homoglutamic acid might exert its effects. For instance, metabolites associated with type 2 diabetes and Alzheimer's disease, including aminoadipic acid, have been shown to trigger differential intracellular signaling responses in neurons. biorxiv.orgresearchgate.netbiorxiv.org These studies have identified the upregulation of pathways like Akt and STAT5 by disease-associated metabolites, while protective metabolites up-regulated c-Jun and MEK1. biorxiv.orgresearchgate.net

Furthermore, the modulation of cellular functions can occur through interactions with cell adhesion molecules. google.com Certain peptides containing amino acid analogs can modulate cadherin-mediated cell adhesion, which is crucial for tissue integrity and neurite outgrowth. google.com The secreted form of the beta-amyloid precursor protein, for example, activates a signaling pathway involving cyclic GMP that modulates the activity of ion channels and transcription factors. physiology.org Given these precedents, it is conceivable that D-beta-homoglutamic acid could influence similar signaling cascades, thereby affecting cellular functions such as proliferation, differentiation, and survival. frontiersin.orgmdpi.com

Applications in Advanced Peptide and Protein Engineering

Design and Synthesis of Novel Beta-Peptides and Alpha/Beta-Peptide Chimeras

The synthesis of peptides containing D-beta-homoglutamic acid and other β-amino acids utilizes established solid-phase peptide synthesis (SPPS) techniques. nih.govresearchgate.net Protected β-amino acid building blocks, such as Fmoc-D-β-HGlu(OtBu)-OH, are commercially available or can be synthesized for incorporation into growing peptide chains. peptide.compeptide.com This allows for the precise placement of β-residues within a sequence, leading to the creation of pure β-peptides or, more commonly, α/β-peptide chimeras. pnas.org These chimeric peptides, which contain both α- and β-amino acid residues, are designed to mimic or improve upon the properties of natural α-peptides. pnas.orgnih.gov The design process often involves replacing specific α-residues in a known bioactive peptide with their β-amino acid counterparts to investigate or enhance properties like receptor binding and stability. nih.govpnas.org

The introduction of β-amino acids, including D-beta-homoglutamic acid, into a peptide sequence has a profound impact on its secondary structure. Oligomers composed exclusively of β-amino acids (β-peptides) are known to adopt stable, well-defined helical conformations that are distinct from the familiar α-helix. nih.govethz.ch The most common of these is the 3_14-helix, which is characterized by a periodicity of approximately 3 residues per turn and stabilized by 14-membered hydrogen-bonded rings. ethz.chnih.gov

The stability of the 3_14-helix is influenced by the substitution pattern of the β-amino acid backbone. nih.gov This predictable folding allows for the design of β-peptides that can mimic the spatial arrangement of side chains on one face of an α-helix, a crucial feature for mimicking protein-protein interactions. nih.gov Even short β-peptides can adopt this helical structure in aqueous solutions. nih.gov In α/β-peptide chimeras, the inclusion of β-residues can introduce local conformational constraints, helping to stabilize desired secondary structures or create novel folds altogether. pnas.org The ability to form predictable helical structures is a key advantage of using β-amino acids in peptidomimetic design. ethz.chnih.gov

The unique conformational properties of β-amino acids can be harnessed to modulate the binding affinity and efficacy of peptide ligands for various biological targets. By mimicking the α-helical domains often involved in protein-protein interactions, β-peptides can act as potent inhibitors. nih.gov

hDM2 and hDMX: A significant area of research has been the development of β-peptide inhibitors of the p53-hDM2 interaction, a key target in oncology. nih.govnih.gov The p53 tumor suppressor is negatively regulated by the proteins hDM2 and the related hDMX. nih.govd-nb.info Researchers have successfully designed 3_14-helical β-peptides that mimic the α-helical p53-binding domain, disrupting its interaction with hDM2. nih.govnih.gov By incorporating non-natural side chains, the affinity of these β-peptides for hDM2 has been improved. nih.gov Furthermore, some of these β-peptides have been shown to bind effectively to hDMX, demonstrating the potential for dual-targeting or selective inhibition. nih.gov

| Peptide | Description | hDM2 IC50 (μM) | hDMX IC50 (μM) | Reference |

|---|---|---|---|---|

| β53-8 | Second-generation β-peptide | 20.1 ± 2.51 | 20.1 ± 2.51 | nih.gov |

| β53-12 | β53-8 variant with 3-trifluoromethylphenyl side chain | 10.9 ± 1.13 | 10.9 ± 1.13 | nih.gov |

| β53-13 | β53-8 variant with 6-chlorotryptophan side chain | 12.0 ± 0.748 | 12.0 ± 0.748 | nih.gov |

| p53 12/1 (α-peptide) | Native p53-derived α-peptide | Not Reported | 3.87 ± 0.389 | nih.gov |

Somatostatin (B550006) and GLP-1 Receptors: The principles of β-peptide design have also been applied to other receptor systems. β-peptide 3_14-helices have been developed to bind to somatostatin receptors, which are crucial in regulating hormone secretion. ethz.chnih.gov Somatostatin itself inhibits the secretion of hormones like glucagon (B607659) and insulin (B600854), partly through actions on somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, on pancreatic α- and β-cells. guidetopharmacology.org Glucagon-like peptide-1 (GLP-1) enhances glucose-dependent insulin secretion via the GLP-1 receptor (GLP-1R) and inhibits glucagon secretion, an effect that can be mediated by local somatostatin release. nih.govfrontiersin.org The development of β-peptide analogues targeting these systems, potentially incorporating residues like D-beta-homoglutamic acid, offers a strategy to create long-acting modulators of glucose homeostasis. jci.org

Impact on Peptide Conformation and Induction of Helical Secondary Structures (e.g., 3_14-helix)

Strategies for Protein Engineering and Functional Mimicry Using D-beta-Homoglutamic Acid-HCl

The use of D-beta-homoglutamic acid and other β-amino acids provides a powerful tool for protein engineering and the creation of "foldamers"—non-natural oligomers that fold into defined three-dimensional structures. pnas.org These foldamers can be designed to mimic the surface features and functionality of much larger proteins.

A primary strategy involves creating α/β-peptide chimeras that replicate the structure and function of protein secondary structures, particularly the α-helix, which is a common motif in protein-protein interactions. pnas.orgfu-berlin.de By replacing certain α-amino acids in a functional peptide sequence with β-amino acids, it is possible to create mimics that retain or even gain biological activity while benefiting from the properties of the β-residues, such as increased stability. pnas.org

For example, research on the HIV protein gp41, which mediates viral fusion, has shown that its α-helical CHR region can be functionally mimicked by α/β-peptides. pnas.org This mimicry requires careful design, as the placement of the β-residues is critical; substitutions in key binding regions can abolish activity, while those in other areas are well-tolerated and can confer advantages. pnas.org This approach of using mixed backbones allows for the exploration of "backbone space" to develop oligomers that can recognize protein surfaces with high affinity and specificity. pnas.orgnih.gov The ultimate goal is to generate smaller, more stable molecules that can replicate the function of a protein domain, a key objective in the development of new therapeutics. nih.govnih.gov

Enhancement of Proteolytic Stability in Bioactive Peptide Analogues

One of the most significant advantages of incorporating β-amino acids like D-beta-homoglutamic acid into peptide sequences is the dramatic enhancement of their resistance to proteolytic degradation. ethz.chnih.gov Natural peptides composed of L-α-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic potential. acs.org

The altered backbone structure of β-amino acids, with an additional carbon atom, makes the adjacent peptide bonds unrecognizable to the active sites of most common peptidases. nih.govnih.gov Numerous studies have demonstrated that peptides composed entirely of β-amino acids are almost completely resistant to proteolysis. ethz.chnih.gov Even the inclusion of a single β-amino acid can confer significant protection to nearby peptide bonds. nih.gov This enhanced stability has been observed across various contexts, from linear peptides to more complex glycopeptide antigens for vaccines. acs.orgacs.org This intrinsic resistance to degradation increases the bioavailability and in vivo half-life of peptide-based drugs, making the incorporation of β-amino acids a critical strategy in modern peptidomimetic drug design. acs.orgnih.gov

| Peptide Type | Modification | Key Finding | Reference |

|---|---|---|---|

| MUC1 Glycopeptides | Multiple α-to-β amino acid substitutions | Significantly enhanced proteolytic stability compared to native glycopeptide. | acs.org |

| Macrocyclic Peptides | Incorporation of β3-amino acids | Improved proteolytic stability by up to 10-fold. | acs.org |

| Bombesin Analogue | Incorporation of a β3-homoglutamic acid linker | Did not increase metabolic stability in plasma compared to a βAla-βAla linker, but did increase tumor uptake. | nih.gov |

| General β-peptides | Composed entirely of β-amino acids | Near complete resistance to a wide range of peptidolytic enzymes. | ethz.chnih.gov |

Development of Peptide-Based Research Probes and Molecular Tools

The unique properties of peptides containing D-beta-homoglutamic acid and other β-amino acids make them valuable for the development of specialized research probes and molecular tools. Their high stability, conformational predictability, and potential for high-affinity, selective binding are key assets.

Peptides designed to selectively target a specific protein, such as the β-peptide inhibitors of hDM2 and hDMX, can be utilized as research tools to investigate the distinct biological roles of these closely related proteins. nih.gov By developing probes that bind to one protein but not the other, researchers can dissect their individual contributions to cellular pathways like the p53 tumor suppressor network. nih.gov

Furthermore, the stability and binding specificity of β-amino acid-containing peptides make them excellent scaffolds for creating imaging agents and other molecular probes. For instance, a bombesin-based peptide radiopharmaceutical designed for tumor imaging was modified with a linker containing β3-homoglutamic acid. nih.gov While this specific modification did not improve stability in plasma in this case, it did lead to a significant increase in tumor uptake, highlighting the utility of β-amino acids in optimizing the properties of peptide-based probes for in vivo applications. nih.gov These peptides can be conjugated to fluorescent dyes, radioisotopes, or other reporter molecules to visualize and study biological processes in living cells and organisms. rsc.org

Theoretical and Computational Studies of D Beta Homoglutamic Acid Hcl

Quantum Chemical Calculations and Molecular Modeling for Structural Analysis

Quantum chemical calculations and molecular modeling are powerful tools for analyzing the three-dimensional structure of molecules like D-beta-homoglutamic acid-HCl. These methods allow for the exploration of various molecular arrangements and the prediction of their relative stabilities and electronic characteristics.

Conformational Analysis and Energy Landscapes

Conformational analysis of D-beta-homoglutamic acid involves identifying the stable arrangements of its atoms in three-dimensional space. Due to the flexibility of its backbone and side chain, the molecule can adopt numerous conformations. Computational methods are employed to calculate the potential energy of these different conformations, generating an energy landscape that reveals the most probable and energetically favorable structures.

For β-peptides in general, which are composed of β-amino acids like D-beta-homoglutamic acid, computational studies have shown the potential for forming stable secondary structures, including various types of helices and turns. ethz.chresearchgate.net The specific conformations adopted are influenced by factors such as the substitution pattern and the surrounding environment. researchgate.net Quantum chemical calculations have been used to suggest the presence of helical secondary structures in novel peptide analogues. ethz.ch

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of this compound is crucial for predicting its chemical reactivity. Quantum chemical calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information helps in predicting how the molecule will interact with other chemical species.

Computational methods such as Density Functional Theory (DFT) have been utilized to study the electronic properties and reactivity of related amino acid systems. dntb.gov.uaacs.org These calculations can provide insights into reaction mechanisms and the stability of reaction intermediates. For instance, DFT calculations have been used to propose transition state models to explain the enantioselectivity in reactions involving amino acid derivatives. acs.org

Molecular Dynamics Simulations of D-beta-Homoglutamic Acid-Containing Systems

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules and molecular systems over time. For systems containing D-beta-homoglutamic acid, MD simulations can provide detailed information about their conformational flexibility, interactions with solvent molecules, and the stability of larger assemblies like peptides.

Computational Approaches for Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. oncodesign-services.com Computational methods play a significant role in modern SAR studies by enabling the prediction of activity for novel compounds based on their molecular features. oncodesign-services.comalazharpharmacy.com

For D-beta-homoglutamic acid and its derivatives, computational SAR can be used to guide the design of new molecules with desired biological properties. This involves building predictive models using data from experimentally tested compounds. Techniques like molecular modeling and machine learning are employed to identify the key structural features that influence a molecule's potency and selectivity. oncodesign-services.com While specific SAR studies focused solely on this compound are not extensively documented in the provided results, the general principles of computational SAR are applicable. Such studies often involve comparing a series of related compounds to identify crucial functional groups and their spatial arrangements. oncodesign-services.comnih.gov

Astrochemical and Prebiotic Contexts of Beta Homoglutamic Acid

Investigation of Extraterrestrial Occurrence and Origin Hypotheses (e.g., Meteoritic Findings)

The search for organic molecules in extraterrestrial materials provides crucial insights into the chemical inventory of the early solar system and the potential precursors for the origin of life. Among the diverse classes of organic compounds found in carbonaceous chondrites, a type of stony meteorite, are amino acids. nih.gov While proteinogenic amino acids are of significant interest, the presence of non-proteinogenic amino acids, those not typically used in terrestrial biochemistry, is particularly compelling evidence for their extraterrestrial origin, as they are less likely to be the result of terrestrial contamination. nih.gov

Beta-homoglutamic acid is a non-proteinogenic amino acid that has been considered in the context of meteoritic analysis. iac.es The discovery of a variety of β-amino acids in the Murchison and Murray meteorites, often with a significant L-enantiomeric excess, has spurred interest in this class of compounds. nih.gov The presence of such unusual amino acids in these meteorites suggests their formation in prebiotic environments, possibly within the parent bodies of the meteorites or in the interstellar medium. oup.comrsc.org The delivery of these molecules to a primitive Earth via meteoritic and cometary bombardment could have contributed to the planet's initial inventory of organic compounds. nih.govrsc.org

The prevailing hypothesis for the origin of these meteoritic amino acids involves their synthesis in the interstellar medium, followed by incorporation into asteroids and comets during the formation of the solar system. nih.govoup.com These celestial bodies are considered to be relatively pristine remnants from that early period. nih.gov The organic molecules within them, if shielded from the harshness of cosmic radiation by being buried at sufficient depths, could have been preserved for billions of years. nih.govoup.com

Radiolysis Studies and Stability Under Simulated Extraterrestrial Conditions

To assess the survivability of amino acids in extraterrestrial environments, researchers have conducted radiolysis experiments, subjecting them to high doses of radiation that simulate long-term exposure to cosmic rays and the decay of radionuclides within asteroids and comets. nih.goviac.esresearchgate.net In one such study, L-β-homoglutamic acid HCl, along with other non-proteinogenic amino acids, was irradiated in the solid state with a total radiation dose of 3.2 MGy. nih.goviac.es This dose is equivalent to the radiation exposure expected over approximately 1.05 billion years from radionuclide decay within the bulk of an asteroid or comet. iac.esresearchgate.net

The stability of these irradiated amino acids was evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Optical Rotatory Dispersion (ORD). nih.goviac.es DSC measurements allow for the determination of the residual purity of the amino acid after radiolysis by comparing the melting enthalpy of the irradiated sample to that of the pristine sample. nih.gov ORD spectroscopy is used to measure the degree of radioracemization, the process by which an enantiomerically pure or enriched sample is converted into a racemic mixture by radiation. iac.esresearchgate.net

The results of these studies indicate that a significant fraction of each amino acid, including L-β-homoglutamic acid, can survive such a substantial radiation dose. nih.govoup.com Furthermore, the enantiomeric excess is only partially diminished. nih.gov This suggests that amino acids, once formed and incorporated into the shielded interior of asteroids or comets, are sufficiently stable to persist for billions of years. oup.comresearchgate.net Extrapolations from these experiments, considering a total radiation dose of 14 MGy (corresponding to 4.6 billion years, the age of the solar system), suggest that while the original concentration would be reduced, a significant portion would remain. researchgate.netarxiv.orgresearchgate.net

| Amino Acid | Initial Enthalpy (J/g) | Enthalpy after 3.2 MGy (J/g) | Residual Purity (%) |

|---|---|---|---|

| L-β-Homoglutamic acid HCl | 192.3 | 181.5 | 94.0 |

Implications for Astrobiology and the Chemical Origins of Life

The confirmed presence of a diverse array of amino acids, including non-proteinogenic ones like β-homoglutamic acid, in carbonaceous chondrites has profound implications for astrobiology and the study of the chemical origins of life. nih.gov It supports the hypothesis of an exogenous delivery of the building blocks of life to the early Earth. rsc.org The chemical evolution that preceded the emergence of life may have been significantly influenced by the influx of these extraterrestrial organic molecules. rsc.org

The stability of these amino acids under simulated extraterrestrial conditions further strengthens this theory. oup.comresearchgate.net The finding that a substantial portion of these molecules can survive for billions of years within celestial bodies means that a continuous supply of prebiotic organic material could have been available on the primordial Earth. nih.govoup.com This material could have then participated in chemical reactions leading to the formation of more complex structures, such as peptides and eventually proteins. researchgate.net

The observation of enantiomeric excesses in some meteoritic amino acids is another critical piece of the puzzle. nih.gov While the origins of homochirality in terrestrial life—the exclusive use of L-amino acids and D-sugars—remain a mystery, the presence of a slight excess of one enantiomer in meteorites suggests that a prebiotic bias may have existed. acs.org The partial preservation of this enantiomeric excess during long-term irradiation further supports the idea that this initial asymmetry could have been delivered to Earth, potentially influencing the selection of the handedness of biological molecules. nih.govarxiv.org

Kinetics of Radioracemization in the Solid State

The process of radioracemization, where ionizing radiation causes the conversion of a chiral molecule into its mirror image, is a key factor in understanding the fate of enantiomerically enriched amino acids in space. iac.esresearchgate.net Studies on the solid-state radiolysis of amino acids have allowed for the determination of radioracemization rate constants. arxiv.org

In experiments involving the irradiation of L-β-homoglutamic acid HCl, the degree of racemization was measured using polarimetry and Optical Rotatory Dispersion (ORD). nih.goviac.es These techniques measure the change in the optical rotation of the sample, which is directly related to the enantiomeric excess. nih.gov

The results show that while radiolysis does induce racemization, the process is not complete, even after a significant radiation dose. nih.govarxiv.org For L-β-homoglutamic acid HCl, after a dose of 3.2 MGy, a significant portion of the initial optical activity was retained. nih.gov This indicates that the kinetics of radioracemization in the solid state are slow enough to allow for the preservation of a partial enantiomeric excess over geological timescales. oup.comarxiv.org The knowledge of these radioracemization rate constants is crucial for modeling the original enantiomeric composition of amino acids in the presolar nebula, based on their current concentrations and enantiomeric ratios found in meteorites. arxiv.org

| Amino Acid | Initial Optical Rotation [α]D | Optical Rotation after 3.2 MGy [α]D | Change in Optical Rotation (%) |

|---|---|---|---|

| L-β-Homoglutamic acid HCl | -10.8 | -7.3 | -32.4 |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing D-beta-homoglutamic acid-HCl, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with β-homoglutamic acid residues introduced via Fmoc/t-Bu protection strategies. Post-synthesis, the HCl salt is formed by titration with hydrochloric acid under controlled pH. Purification requires reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA)/acetonitrile gradients. Purity validation should include:

- HPLC-MS : Confirm molecular ion peaks ([M+H]+) and absence of side products.

- Elemental Analysis : Verify Cl⁻ content stoichiometry.

- Karl Fischer Titration : Quantify residual solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign chiral centers (e.g., β-carbon) and confirm HCl salt formation via protonation shifts (e.g., NH3+ signals at δ 8.2–8.5 ppm).

- FT-IR : Identify carboxylate (COO⁻) stretching at ~1600 cm⁻¹ and NH3+ deformation at ~1500 cm⁻¹.

- Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric integrity (D-configuration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, buffer pH affecting solubility). To address this:

Standardize Assay Conditions : Use consistent pH (e.g., 7.4 PBS) and pre-dissolve the compound in deuterated DMSO for solubility tracking.

Dose-Response Replication : Perform triplicate experiments with internal controls (e.g., L-glutamic acid as a comparator).

Meta-Analysis : Cross-reference data with structural analogs (e.g., L-beta-homoglutamic acid) to identify structure-activity trends .

Q. What experimental strategies ensure chiral purity during large-scale synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chirobiotic T column (teicoplanin-based) with ethanol/ammonium acetate mobile phases to separate D/L enantiomers.

- Enzymatic Assays : Deploy L-amino acid oxidase to detect trace L-enantiomer contamination (<0.1%).

- Crystallization Control : Optimize solvent polarity (e.g., ethanol/water mixtures) to favor D-enantiomer crystallization .

Q. How should stability studies for this compound be designed to assess degradation pathways?

- Methodological Answer :

- Forced Degradation : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C) to identify hydrolysis products.

- Oxidative stress (3% H2O2) to detect carboxylate oxidation.

- Long-Term Stability : Store samples at 2–8°C (lyophilized) and 25°C/60% RH (solution) for 12 months, monitoring via HPLC and mass spectrometry for deamidation or racemization .

Q. What computational methods support the analysis of this compound’s receptor-binding mechanisms?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with NMDA receptors using CHARMM36 force fields, focusing on β-carboxylate binding to GluN2A subunits.

- Docking Studies (AutoDock Vina) : Compare binding affinities against L-isoforms to rationalize enantioselectivity.

- QM/MM Calculations : Evaluate proton transfer energetics during receptor activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings